molecular formula C12H21N3O4 B8248480 tert-Butyl ((S)-1-amino-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)carbamate CAS No. 2713439-69-9

tert-Butyl ((S)-1-amino-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)carbamate

Cat. No.: B8248480
CAS No.: 2713439-69-9
M. Wt: 271.31 g/mol
InChI Key: OLDXTJLUDRYYEB-YUMQZZPRSA-N
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Description

1,1-Dimethylethyl N-[(1S)-2-amino-2-oxo-1-[[(3S)-2-oxo-3-pyrrolidinyl]methyl]ethyl]carbamate . It has a molecular formula of C12H21N3O4 and a molecular weight of 271.3128 g/mol . This compound is characterized by its unique structure, which includes a carbamate group and a pyrrolidinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethylethyl N-[(1S)-2-amino-2-oxo-1-[[(3S)-2-oxo-3-pyrrolidinyl]methyl]ethyl]carbamate involves multiple steps. One common method includes the reaction of tert-butyl carbamate with an amino acid derivative under controlled conditions. The reaction typically requires a catalyst and proceeds through a series of intermediate steps to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylethyl N-[(1S)-2-amino-2-oxo-1-[[(3S)-2-oxo-3-pyrrolidinyl]methyl]ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl N-[(1S)-2-amino-2-oxo-1-[[(3S)-2-oxo-3-pyrrolidinyl]methyl]ethyl]carbamate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1,1-Dimethylethyl N-[(1S)-2-amino-2-oxo-1-[[(3S)-2-oxo-3-pyrrolidinyl]methyl]ethyl]carbamate apart is its specific combination of functional groups, which confer unique reactivity and biological activity. Its structure allows for versatile applications in various fields of research and industry .

Biological Activity

tert-Butyl ((S)-1-amino-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)carbamate, also known by its CAS number 2713439-69-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C12H21N3O4C_{12}H_{21}N_{3}O_{4}, with a molecular weight of approximately 271.31 g/mol. The compound features a tert-butyl group, an amino group, and a pyrrolidine derivative, which contribute to its biological activity.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in metabolic and signaling pathways. Its structure suggests potential interactions with toll-like receptors (TLRs), which play a crucial role in the immune response.

Antimicrobial Activity

Studies have shown that similar carbamate derivatives exhibit antimicrobial properties. For instance, compounds with structural similarities have demonstrated effectiveness against a range of bacterial strains and fungi, suggesting that this compound may also possess antimicrobial activity.

Anti-inflammatory Effects

There is evidence that compounds containing the pyrrolidine moiety can modulate inflammatory responses. Research has indicated that such compounds can inhibit pro-inflammatory cytokines, potentially making this compound a candidate for further investigation in inflammatory diseases.

Neuroprotective Properties

Given the presence of the oxopyrrolidine structure, there is potential for neuroprotective effects. Studies on related compounds have suggested that they may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative disorders.

Case Studies

StudyFindings
Antimicrobial Assessment A study evaluated several carbamate derivatives, finding that those with structural similarities to tert-butyl ((S)-1-amino...) exhibited significant inhibition of Staphylococcus aureus and E. coli growth .
Inflammation Modulation In vitro studies showed that related compounds reduced TNF-alpha production in macrophages, indicating potential anti-inflammatory effects .
Neuroprotection Research on pyrrolidine-containing compounds demonstrated their ability to reduce neuronal cell death in models of oxidative stress .

Properties

IUPAC Name

tert-butyl N-[(2S)-1-amino-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O4/c1-12(2,3)19-11(18)15-8(9(13)16)6-7-4-5-14-10(7)17/h7-8H,4-6H2,1-3H3,(H2,13,16)(H,14,17)(H,15,18)/t7-,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDXTJLUDRYYEB-YUMQZZPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCNC1=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C[C@@H]1CCNC1=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2713439-69-9
Record name 1,1-Dimethylethyl N-[(1S)-2-amino-2-oxo-1-[[(3S)-2-oxo-3-pyrrolidinyl]methyl]ethyl]carbamate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88V3DA8MC7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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